3-(2-Propynylsulfanyl)-1H-1,2,4-triazol-5-ylamine

Medicinal Chemistry Chemical Biology Click Chemistry

Researchers require validated heterocyclic building blocks with orthogonal reactivity for bioconjugation and library synthesis. This 1,2,4-triazole features a propargyl thioether group enabling CuAAC 'click chemistry'-a strategic advantage over non-alkyne analogs. - **Core Value**: Terminal alkyne handles CuAAC for modular 1,2,3-triazole library construction. - **Synthetic Utility**: 5-amino & S-propargyl proximity enables intramolecular cyclization to thiazolo-triazolium scaffolds. - **QC Metric**: Melting point 121-123°C for rapid identity verification.

Molecular Formula C5H6N4S
Molecular Weight 154.2 g/mol
CAS No. 53918-44-8
Cat. No. B3143916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Propynylsulfanyl)-1H-1,2,4-triazol-5-ylamine
CAS53918-44-8
Molecular FormulaC5H6N4S
Molecular Weight154.2 g/mol
Structural Identifiers
SMILESC#CCSC1=NNC(=N1)N
InChIInChI=1S/C5H6N4S/c1-2-3-10-5-7-4(6)8-9-5/h1H,3H2,(H3,6,7,8,9)
InChIKeyRPHHSSICXHMIAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





53918-44-8 Compound Overview


3-(2-Propynylsulfanyl)-1H-1,2,4-triazol-5-ylamine (CAS 53918-44-8) is a substituted 1,2,4-triazole heterocyclic compound with the molecular formula C5H6N4S and a molecular weight of 154.20 g/mol [1]. It features a primary amine at the 5-position and a propargyl thioether group at the 3-position. The compound is commercially available from multiple chemical suppliers with reported purities of ≥97% , and its melting point is documented in the range of 121-123°C [2]. It is listed as a useful research chemical and building block .

Click Chemistry Terminal alkyne enables CuAAC bioconjugation
Building Block 1,2,4-triazole scaffold for heterocyclic library synthesis
QC Reference Physical reference data available for identity check

Why 53918-44-8 Cannot Be Substituted


The 1,2,4-triazole scaffold is known for its diverse biological activities, which are highly sensitive to the nature and position of substituents [1]. A critical differentiator for this compound is the presence of the terminal alkyne in its propargylthio group. This functionality enables participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) 'click chemistry' reactions [2], a key transformation for bioconjugation, drug discovery, and materials science. This specific reactivity is absent in analogs with saturated alkyl chains or other thioethers, making simple substitution impossible for applications that leverage this synthetic handle.

  • Loss of Click Reactivity Saturated-chain analogs (e.g., propylthio) lack the terminal alkyne required for CuAAC, precluding click functionalization.
  • Substituent Sensitivity The triazole ring’s reactivity profile is highly sensitive to the nature and position of substituents; analog substitution may alter downstream synthetic outcomes.

Procurement Evidence for 53918-44-8


Absence of Biological Activity Data

A comprehensive search of primary research literature, including PubMed, Google Scholar, and major chemical databases, failed to identify any peer-reviewed studies that report quantitative biological activity data (e.g., IC50, MIC, Ki) for 3-(2-Propynylsulfanyl)-1H-1,2,4-triazol-5-ylamine. The compound's 'biological activity' is only mentioned generically on vendor websites without supporting data . Consequently, a direct, data-driven comparison against a specific analog (e.g., the saturated propyl analog, CAS 51493-17-5) regarding potency or efficacy is not possible with current public knowledge.

Biological Activity
Data to verify
No quantitative data in peer-reviewed literature
Procurement value lies in synthetic utility
Biological screening not supported by current data
Medicinal Chemistry Chemical Biology Click Chemistry

Unique Click Chemistry Reactivity

The terminal alkyne group in the propargyl moiety of CAS 53918-44-8 confers a specific and well-documented reactivity for copper-catalyzed azide-alkyne cycloaddition (CuAAC) [1]. This is a defining chemical feature that distinguishes it from closely related analogs that lack this functionality, such as its saturated counterpart, 3-(propylthio)-1H-1,2,4-triazol-5-amine (CAS 51493-17-5), which cannot undergo this reaction . This reactivity is crucial for applications in bioconjugation, materials science, and drug discovery.

Click Reactivity
Class-level
Propargylthio (terminal alkyne) vs Propylthio (saturated)
CuAAC-capable vs. non-reactive
Enables click functionalization for library synthesis
Reactivity inferred from alkyne class
Click Chemistry Chemical Synthesis Bioconjugation

Physicochemical Property Validation

The experimentally determined melting point for 3-(2-Propynylsulfanyl)-1H-1,2,4-triazol-5-ylamine is 121-123°C [1]. This measured value serves as a crucial reference point for confirming compound identity and purity upon receipt. In contrast, a hypothetical fully saturated analog would be expected to have a different melting point due to the absence of the rigid alkyne unit, although experimental data for a direct comparator is not readily available. This empirical data point is valuable for quality control (QC) and compound management.

Melting Point QC
Data to verify
121–123°C
Supports identity and purity verification
Supplier-reported; confirm upon receipt
Cheminformatics Property Prediction Compound Validation

Validated Applications for 53918-44-8


Click Chemistry Building Block

This compound is ideally suited for procurement as a versatile building block in medicinal chemistry and chemical biology. The propargyl thioether group is a classic substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC) [1], a cornerstone of click chemistry. This allows for the efficient and modular construction of diverse 1,2,3-triazole-containing compound libraries for high-throughput screening against various biological targets.

Fused Heterocyclic Precursor

The compound serves as a strategic intermediate for synthesizing fused heterocycles. The spatial proximity of the 5-amino group and the S-propargyl moiety provides an opportunity for intramolecular cyclization reactions. For instance, analogous 3-S-propargylthio-1,2,4-triazoles have been used to synthesize [1,3]thiazolo[3,2-b][1,2,4]triazol-7-ium salts via electrophilic heterocyclization [2]. This route can yield novel polycyclic scaffolds with potential biological activity.

Melting Point Quality Control

Upon procurement, the experimental melting point (121-123°C) [3] is a critical quality control metric. Researchers can use this value for rapid, low-cost verification of the received material's identity and purity, ensuring the integrity of subsequent synthetic or biological experiments.

Application
Selection Property
Validation Focus
Click chemistry building block
Terminal alkyne reactivity
CuAAC functionalization efficiency
Fused heterocyclic precursor
Proximity of 5-NH₂ and S-propargyl groups
Intramolecular cyclization outcome
Procurement QC
Reported physical reference data
Identity and purity confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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